molecular formula C11H13NO4S B14827027 N-(2-Cyclopropoxy-3-formylphenyl)methanesulfonamide

N-(2-Cyclopropoxy-3-formylphenyl)methanesulfonamide

Cat. No.: B14827027
M. Wt: 255.29 g/mol
InChI Key: JXAHKFVXQDMCEX-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-3-formylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H13NO4S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a phenyl ring.

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-(2-cyclopropyloxy-3-formylphenyl)methanesulfonamide

InChI

InChI=1S/C11H13NO4S/c1-17(14,15)12-10-4-2-3-8(7-13)11(10)16-9-5-6-9/h2-4,7,9,12H,5-6H2,1H3

InChI Key

JXAHKFVXQDMCEX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1OC2CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-3-formylphenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-3-formylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction can be summarized as follows:

  • Dissolve 2-cyclopropoxy-3-formylphenylamine in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add methanesulfonyl chloride while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is scaled up with appropriate adjustments to reaction conditions and equipment. Continuous flow reactors may be used to enhance efficiency and control over reaction parameters. The use of automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-3-formylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-(2-Cyclopropoxy-3-carboxyphenyl)methanesulfonamide.

    Reduction: N-(2-Cyclopropoxy-3-hydroxyphenyl)methanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyclopropoxy-3-formylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-3-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Formylphenyl)methanesulfonamide
  • N-(2-Methoxy-3-formylphenyl)methanesulfonamide
  • N-(2-Cyclopropoxy-4-formylphenyl)methanesulfonamide

Uniqueness

N-(2-Cyclopropoxy-3-formylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities. The combination of the formyl and sulfonamide groups allows for versatile chemical modifications, enhancing its utility in various applications.

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